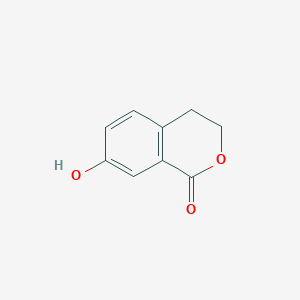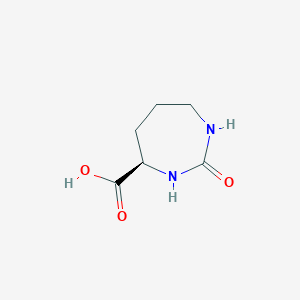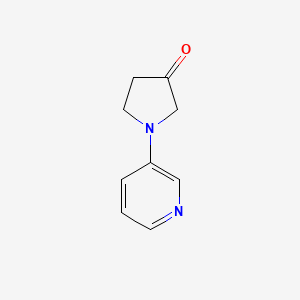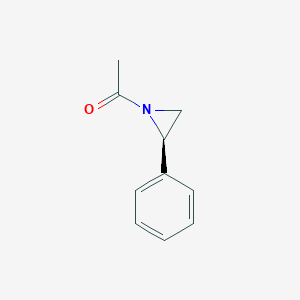![molecular formula C9H6N2O B15071913 1h-Furo[3,2-g]indazole CAS No. 218596-82-8](/img/structure/B15071913.png)
1h-Furo[3,2-g]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Furo[3,2-g]indazole is a heterocyclic compound that features a fused ring system combining a furan ring and an indazole ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Furo[3,2-g]indazole typically involves cyclization reactions. One common method is the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . This method has been refined over the years to improve yields and reduce byproducts .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions. For instance, copper-catalyzed intramolecular Ullmann cyclization has been used to achieve high yields . These methods are optimized for scalability and cost-effectiveness, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Furo[3,2-g]indazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1H-Furo[3,2-g]indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 1H-Furo[3,2-g]indazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the modulation of various biological processes, including cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
1H-Furo[3,2-g]indazole can be compared with other similar compounds, such as:
2H-Indazole: This compound is an isomer of 1H-Indazole and has different tautomeric forms.
1H-Pyrazole: While structurally different, 1H-Pyrazole shares some chemical reactivity with this compound.
The uniqueness of this compound lies in its fused ring system, which provides a distinct set of chemical and biological properties not found in its simpler counterparts.
Propriétés
Numéro CAS |
218596-82-8 |
|---|---|
Formule moléculaire |
C9H6N2O |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
1H-furo[3,2-g]indazole |
InChI |
InChI=1S/C9H6N2O/c1-2-7-5-10-11-8(7)9-6(1)3-4-12-9/h1-5H,(H,10,11) |
Clé InChI |
YPUOWCKEJMCCGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C1C=CO3)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B15071834.png)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15071846.png)
![(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)
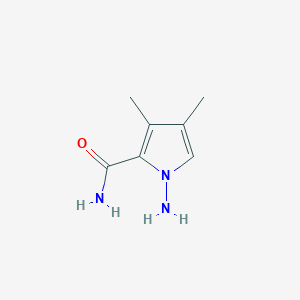

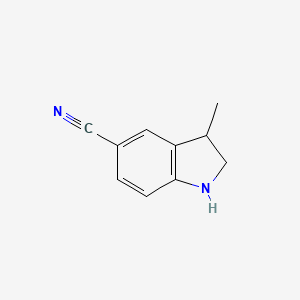

![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)
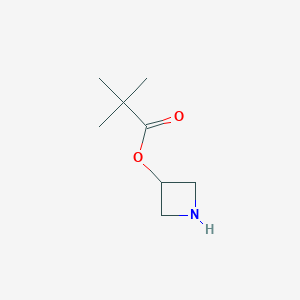
![1,5,6,7-Tetrahydroindeno[5,6-d]imidazole](/img/structure/B15071905.png)
